molecular formula C11H10O2 B14509300 3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one CAS No. 62668-25-1

3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one

Cat. No.: B14509300
CAS No.: 62668-25-1
M. Wt: 174.20 g/mol
InChI Key: GSXLENFXIIOIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds. This particular compound features a benzofuran core with a prop-1-en-2-yl substituent, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction followed by cyclization. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent.

    Industry: It is used in the production of various organic compounds and materials

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-1-en-2-yl)-1-benzofuran-3(2H)-one
  • 3-(Prop-1-en-2-yl)-2-benzofuran-1(3H)-one
  • 1-(Prop-1-en-2-yl)-3-benzofuran-2(1H)-one

Uniqueness

3-(Prop-1-en-2-yl)-1-benzofuran-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

62668-25-1

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-prop-1-en-2-yl-3H-1-benzofuran-2-one

InChI

InChI=1S/C11H10O2/c1-7(2)10-8-5-3-4-6-9(8)13-11(10)12/h3-6,10H,1H2,2H3

InChI Key

GSXLENFXIIOIBC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C2=CC=CC=C2OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.